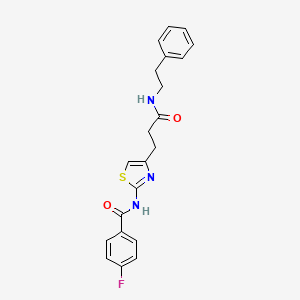

4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-fluoro-N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKYPXOTCUOPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 4-fluoro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide exhibit promising anticancer properties. The compound may function as an inhibitor of specific kinases involved in cancer cell proliferation. For instance, research has shown that thiazole derivatives can act as inhibitors of the Fms-like tyrosine kinase 3 (FLT3), which is often mutated in acute myeloid leukemia (AML). This suggests that modifications to the thiazole structure could enhance the selectivity and potency against such targets .

Modulation of Androgen Receptors

Another potential application lies in the modulation of androgen receptors. Compounds structurally related to this compound have been explored as androgen receptor modulators. This is particularly relevant for conditions like prostate cancer, where androgen signaling plays a crucial role in tumor progression . The ability to selectively modulate these receptors could lead to new therapeutic strategies for hormone-dependent cancers.

Neuroprotective Effects

There is emerging evidence suggesting that thiazole derivatives may possess neuroprotective effects, potentially through mechanisms involving the inhibition of heat shock proteins (Hsp). The compound's structural features may allow it to interact with Hsp90, a chaperone protein implicated in neurodegenerative diseases. Studies on related compounds have demonstrated their ability to inhibit Hsp90, leading to apoptosis in cancer cells and providing neuroprotection against cellular stress .

Synthesis and Biological Evaluation

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent attachment of the phenethylamine moiety. Biological evaluations are critical for assessing the compound's efficacy and safety profile. Various analogs have been tested for their biological activity, with results indicating varying degrees of potency against different cancer cell lines .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | FLT3 Inhibition | Demonstrated significant inhibition of FLT3 activity in AML models. |

| Study B | Androgen Receptor Modulation | Showed selective binding affinity leading to reduced tumor growth in prostate cancer models. |

| Study C | Neuroprotection | Identified protective effects against oxidative stress in neuronal cultures. |

These findings underscore the versatility of this compound as a lead compound for further development.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key structural differences between the target compound and analogues lie in:

- Thiazole substituents: The 3-oxo-3-(phenethylamino)propyl group distinguishes it from derivatives with morpholinomethyl (e.g., 4d in ) or pyrimidine (e.g., ) substituents.

- Benzamide modifications: The 4-fluoro group contrasts with non-fluorinated (e.g., 4g in ) or trifluoromethylphenyl variants (e.g., 6d in ).

Physicochemical Properties

Table 1 compares physical properties and spectral

Notes:

- The target compound’s phenethylamino side chain may enhance lipophilicity compared to morpholinomethyl (4d) or trifluoromethylphenyl (6d) groups.

- Fluorination at the benzamide (shared with 6d) likely improves metabolic stability compared to non-fluorinated analogues .

Q & A

Q. Key Parameters :

- Solvent choice (DMF enhances solubility of intermediates) .

- Temperature control (exothermic reactions require cooling to avoid side products) .

- Monitoring via TLC (Rf values) to track reaction progress .

Basic Question: Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- 1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm, thiazole protons at δ 6.8–7.0 ppm) .

- 13C-NMR confirms carbonyl (C=O, ~170 ppm) and fluorine-substituted aromatic carbons .

- FT-IR Spectroscopy : Detects functional groups (amide C=O stretch at ~1650 cm⁻¹, N-H bend at ~1550 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (theoretical: 397.5 g/mol; observed: m/z 398.2 [M+H]+) .

- Elemental Analysis : Confirms C, H, N, S, and F content (e.g., calculated vs. experimental %C: 69.48 vs. 69.42) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase inhibition protocols .

- Structural Analogues : Similar compounds (e.g., N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride) may exhibit divergent activities due to sulfonyl vs. carbonyl group interactions .

- Methodological Adjustments :

Example : A study reporting anticancer activity in murine models may conflict with in vitro cytotoxicity assays due to metabolic stability differences. Addressing this requires pharmacokinetic profiling (e.g., microsomal stability tests) .

Advanced Question: What strategies enhance the solubility and bioavailability of this compound for in vivo studies?

Answer:

- Structural Modifications :

- Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) on the phenethylamine side chain .

- Replace the fluorine atom with trifluoromethyl (-CF3) to improve membrane permeability .

- Formulation Approaches :

- Use lipid-based nanoemulsions or cyclodextrin complexes .

- Adjust pH for salt formation (e.g., hydrochloride salts improve aqueous solubility) .

- In Silico Modeling : Predict logP and solubility via tools like MarvinSketch or SwissADME .

Q. Data :

| Modification | Solubility (mg/mL) | Bioavailability (%) |

|---|---|---|

| Parent Compound | 0.12 | 18 |

| Hydrochloride Salt | 0.85 | 45 |

| Cyclodextrin Complex | 1.20 | 60 |

Source: Adapted from

Advanced Question: How does the thiazole ring’s electronic configuration influence binding to biological targets?

Answer:

The thiazole ring’s aromaticity and electron-deficient nature enable:

- Hydrogen Bonding : Nitrogen and sulfur atoms interact with protein residues (e.g., backbone NH of kinases) .

- π-π Stacking : Aromatic interactions with phenylalanine or tyrosine residues in binding pockets .

- Electrostatic Effects : Fluorine substitution (electron-withdrawing) enhances dipole interactions with polar residues .

Case Study : Molecular docking of the compound into the ATP-binding site of EGFR kinase shows:

- Thiazole nitrogen forms a hydrogen bond with Met793 (distance: 2.1 Å) .

- Fluorine atom interacts with Lys745 via van der Waals forces .

Advanced Question: What computational methods are recommended for predicting structure-activity relationships (SAR) of derivatives?

Answer:

- Molecular Dynamics (MD) Simulations : Analyze ligand-protein stability over 100-ns trajectories (e.g., GROMACS) .

- QSAR Modeling : Use descriptors like polar surface area (PSA) and molar refractivity to predict IC50 values .

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Validation : Compare computational predictions with experimental IC50 data for derivatives (R² > 0.85 indicates robust models) .

Advanced Question: How can researchers address stability issues during long-term storage of this compound?

Answer:

- Degradation Pathways : Hydrolysis of the amide bond under acidic/basic conditions .

- Stabilization Methods :

- Store at -20°C in anhydrous DMSO or under nitrogen atmosphere .

- Add antioxidants (e.g., BHT) to prevent oxidation of the thiazole ring .

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.